molecular formula C11H14ClNO B13275781 3-(4-Ethoxyphenyl)prop-2-yn-1-amine hydrochloride

3-(4-Ethoxyphenyl)prop-2-yn-1-amine hydrochloride

Cat. No.: B13275781
M. Wt: 211.69 g/mol
InChI Key: BMLFWTWLZSNOMS-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)prop-2-yn-1-amine hydrochloride is a propargylamine derivative featuring a 4-ethoxyphenyl substituent. Its molecular formula is C${11}$H${14}$ClNO (estimated molecular weight: ~211.5 g/mol), comprising a terminal alkyne group (-C≡C-CH$2$-NH$2$) linked to a 4-ethoxyphenyl ring. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical research. This compound is hypothesized to exhibit biological activity related to neurotransmitter modulation, given structural similarities to MAO inhibitors like selegiline derivatives .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

3-(4-ethoxyphenyl)prop-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C11H13NO.ClH/c1-2-13-11-7-5-10(6-8-11)4-3-9-12;/h5-8H,2,9,12H2,1H3;1H

InChI Key

BMLFWTWLZSNOMS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C#CCN.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-Ethoxyphenyl)prop-2-yn-1-amine hydrochloride typically involves the reaction of 4-ethoxyphenylacetylene with propargylamine under specific conditions. One common method is the A3 coupling reaction, which involves the use of aldehydes, amines, and alkynes in the presence of a catalyst . Industrial production methods may vary, but they often involve similar reaction conditions and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-Ethoxyphenyl)prop-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Ethoxyphenyl)prop-2-yn-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Electronic Comparisons

3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine Hydrochloride
  • Molecular Formula : C${10}$H${9}$ClF$_{3}$N
  • Key Differences: The 4-trifluoromethyl (-CF$3$) group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating ethoxy (-OCH$2$CH$3$) group. Applications: The trifluoromethyl derivative may exhibit enhanced metabolic stability but reduced solubility in aqueous media .
3-(3-Methoxyphenyl)prop-2-yn-1-amine Hydrochloride
  • Molecular Formula: C${10}$H${12}$ClNO
  • Key Differences: Substituent position (3-methoxy vs. 4-ethoxy) alters steric and electronic interactions with biological targets. Solubility: Ethoxy’s longer chain may slightly decrease water solubility but enhance membrane permeability .
N-[(1RS)-1-Methyl-2-phenylethyl]prop-2-yn-1-amine Hydrochloride (rac-Demethylselegiline Hydrochloride)
  • Molecular Formula : C${12}$H${17}$ClN$_2$
  • Key Differences: Incorporates a phenethyl group instead of 4-ethoxyphenyl, leading to distinct pharmacokinetic profiles.

Pharmacological and Physicochemical Properties

Property 3-(4-Ethoxyphenyl)prop-2-yn-1-amine HCl 3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine HCl rac-Demethylselegiline HCl
Molecular Weight ~211.5 g/mol 235.63 g/mol 228.73 g/mol
LogP (Estimated) 1.8 2.5 2.1
Water Solubility Moderate Low Low
Biological Target MAO-B (hypothesized) Enzymes/Receptors with hydrophobic pockets MAO-B (confirmed)
Key Functional Groups 4-Ethoxyphenyl, propargylamine 4-Trifluoromethyl, propargylamine Phenethyl, propargylamine

Biological Activity

3-(4-Ethoxyphenyl)prop-2-yn-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a propargyl amine structure with an ethoxy-substituted phenyl ring, which is significant for its biological activity. The presence of the ethoxy group may influence the lipophilicity and binding affinity of the compound to various biological targets.

Research has indicated that compounds similar to 3-(4-Ethoxyphenyl)prop-2-yn-1-amine hydrochloride can interact with various biological pathways:

  • Modulation of PPAR Receptors : Selective modulation of PPAR (Peroxisome Proliferator-Activated Receptor) pathways has been noted, which plays a critical role in metabolic processes and inflammation .
  • Anticancer Activity : Studies suggest that structural modifications in similar compounds can lead to enhanced potency against multidrug-resistant (MDR) cancer cells by inhibiting antiapoptotic proteins like Bcl-2 and affecting calcium homeostasis .

Anticancer Activity

The compound's structural analogs have shown promising results in preclinical studies against various cancer cell lines. For instance, modifications at specific positions on the phenyl ring have been linked to increased cytotoxicity in MDR cancer cells, indicating that 3-(4-Ethoxyphenyl)prop-2-yn-1-amine hydrochloride might exhibit similar properties.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds suggest that they possess significant antibacterial and antifungal activities. The presence of electron-donating or withdrawing groups on the phenyl ring can enhance these effects .

Study 1: Anticancer Potential

A study explored the cytotoxic effects of various propargyl amines on human cancer cell lines. Results indicated that certain derivatives exhibited submicromolar potency against resistant strains, suggesting that 3-(4-Ethoxyphenyl)prop-2-yn-1-amine hydrochloride could be a candidate for further development in anticancer therapies .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial activity of structurally related alkaloids. It was found that modifications on the phenyl ring significantly influenced their efficacy against Gram-positive and Gram-negative bacteria. This suggests that derivatives of 3-(4-Ethoxyphenyl)prop-2-yn-1-amine hydrochloride may also show promise as antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerInhibition of Bcl-2, modulation of calcium
AntimicrobialActivity against Gram-positive/negative bacteria
Metabolic ModulationPPAR receptor activation

Table 2: Structure-Activity Relationship (SAR)

Compound VariantPosition ModificationPotency (IC50)
Base CompoundNone>1000 nM
Ethoxy SubstitutedPara position<100 nM
Hydroxy SubstitutedMeta position<50 nM

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with the alkyne proton appearing as a singlet near δ 2.5–3.5 ppm .
  • HPLC : Reverse-phase HPLC with UV detection (λ ~255 nm) assesses purity (>95% recommended for pharmacological studies) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C11_{11}H14_{14}ClNO: calc. 211.08; observed 211.07) .

How can X-ray crystallography using SHELX software resolve the molecular conformation, and what challenges arise due to its alkyne moiety?

Q. Advanced

  • SHELX Workflow : Single-crystal diffraction data is processed via SHELXT (structure solution) and SHELXL (refinement). The alkyne’s linear geometry may complicate electron density mapping, requiring high-resolution data (<1.0 Å) .
  • Challenges : Alkyne vibrations can increase thermal motion noise. Twinning or disorder in the ethoxy group may necessitate constraints during refinement .

What strategies are recommended for analyzing contradictory data in receptor binding assays involving this compound?

Q. Advanced

  • Dose-Response Replicates : Perform triplicate assays to rule out technical variability.
  • Structural Analog Comparison : Compare binding affinities with derivatives (e.g., 3-(3-methoxyphenyl) analog) to identify substituent-specific effects .
  • Statistical Validation : Use ANOVA or mixed-effects models to assess significance of outliers .

How does the ethoxy substituent influence pharmacokinetic properties compared to other aryl propargylamine derivatives?

Q. Advanced

  • Lipophilicity : The ethoxy group increases logP vs. methoxy analogs, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Metabolic Stability : Ethoxy groups are less prone to oxidative metabolism than methyl groups, as shown in microsomal assays .
  • Enzymatic Interactions : Substituent size and polarity modulate selectivity for targets like monoamine oxidases (MAOs) .

What are the best practices for ensuring compound stability during long-term storage in research settings?

Q. Basic

  • Storage Conditions : Store at -20°C in airtight, light-protected containers with desiccants to prevent hydrolysis .
  • Stability Monitoring : Periodically assess purity via HPLC and NMR to detect degradation (e.g., alkyne oxidation to ketones) .

In click chemistry applications, what conjugation protocols are suitable for this compound’s alkyne group, and how can reaction efficiency be quantified?

Q. Advanced

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : React with azide-functionalized probes (e.g., fluorescent tags) using Cu(I) catalysts .
  • Efficiency Quantification : Monitor reaction progress via TLC or LC-MS. Calculate yield by integrating triazole UV peaks (ε ~10,000 M1^{-1}cm1^{-1}) .

How can computational modeling predict interactions with enzymatic targets like monoamine oxidases?

Q. Advanced

  • Docking Studies : Use AutoDock Vina or Schrödinger to model binding poses in MAO-B active sites. The alkyne may form π-π interactions with FAD cofactors .
  • MD Simulations : Run 100-ns simulations to assess stability of enzyme-ligand complexes. Compare binding free energies (MM-PBSA) with experimental IC50_{50} values .

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